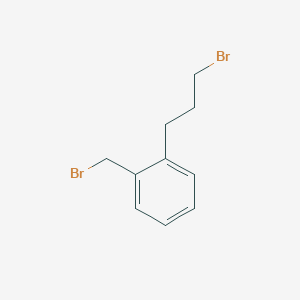

2-(3-Bromopropyl)benzyl bromide

CAS No.:

Cat. No.: VC13929109

Molecular Formula: C10H12Br2

Molecular Weight: 292.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Br2 |

|---|---|

| Molecular Weight | 292.01 g/mol |

| IUPAC Name | 1-(bromomethyl)-2-(3-bromopropyl)benzene |

| Standard InChI | InChI=1S/C10H12Br2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6-8H2 |

| Standard InChI Key | BTBLOIFADLKOQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CCCBr)CBr |

Introduction

Structural and Molecular Characteristics

2-(3-Bromopropyl)benzyl bromide (proposed molecular formula: C₁₀H₁₁Br₂) consists of a benzene ring substituted with a benzyl bromide (–CH₂Br) group and a 3-bromopropyl (–CH₂CH₂CH₂Br) chain. The bromine atoms on both the benzyl and propyl groups render the molecule highly electrophilic, facilitating nucleophilic substitution reactions. Key structural inferences include:

-

Positional isomerism: The numbering of substituents depends on the benzyl bromide’s position. If the benzyl bromide occupies position 1, the 3-bromopropyl chain would reside at position 2, yielding 1-(bromomethyl)-2-(3-bromopropyl)benzene.

-

Molecular geometry: The bromopropyl chain introduces steric hindrance, potentially affecting reactivity compared to simpler benzyl bromides like 2-bromobenzyl bromide (C₇H₆Br₂) .

Table 1: Comparative Molecular Properties of Brominated Benzyl Derivatives

Synthetic Methodologies

Bromination of Benzyl Derivatives

The synthesis of 2-bromobenzyl bromide involves toluene bromination using Br₂ in acetic acid with iron powder as a catalyst . Adapting this method for 2-(3-bromopropyl)benzyl bromide would require introducing the 3-bromopropyl group prior to or after bromination. A plausible route includes:

-

Friedel-Crafts alkylation: Reacting benzyl bromide with 1-bromo-3-chloropropane in the presence of AlCl₃ to attach the propyl chain.

-

Bromination: Subsequent bromination of the propyl chain using N-bromosuccinimide (NBS) under radical conditions .

Key Reaction Conditions:

-

Catalysts: Lewis acids (e.g., AlCl₃) for alkylation; radical initiators (e.g., AIBN) for bromination.

-

Solvents: Dichloromethane or acetic acid for polar reactions .

Alternative Pathways

-

Grignard Reaction: Formation of a benzylmagnesium bromide intermediate, followed by reaction with 1,3-dibromopropane. This method offers regioselectivity but requires anhydrous conditions .

-

Nucleophilic Substitution: Displacement of a leaving group (e.g., tosylate) on a pre-functionalized benzyl derivative using NaBr or KBr.

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Boiling Point: Estimated at 280–300°C, extrapolated from 1-bromo-2-(3-bromopropyl)benzene (277.1°C) .

-

Melting Point: Likely <25°C due to the flexible bromopropyl chain, contrasting with solid analogs like benzyl (3-bromopropyl)carbamate (decomposes at 155–160°C).

Solubility and Reactivity

-

Solubility: Sparingly soluble in water but miscible with organic solvents (e.g., dichloromethane, THF) .

-

Electrophilicity: The benzyl bromide group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while the bromopropyl chain participates in alkylation or elimination reactions .

Applications in Organic Synthesis

Alkylation Reactions

2-(3-Bromopropyl)benzyl bromide serves as a dual-functional alkylating agent, enabling sequential modifications. For example:

-

Macrocycle Synthesis: Reacting with diamines to form pentaazamacrocycles, as seen in benzyl (3-bromopropyl)carbamate applications.

-

Polymer Functionalization: Introducing bromine sites for post-polymerization crosslinking .

Pharmaceutical Intermediates

The compound’s reactivity aligns with synthesizing bioactive molecules:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume